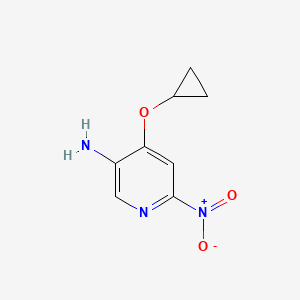

4-Cyclopropoxy-6-nitropyridin-3-amine

Description

Properties

Molecular Formula |

C8H9N3O3 |

|---|---|

Molecular Weight |

195.18 g/mol |

IUPAC Name |

4-cyclopropyloxy-6-nitropyridin-3-amine |

InChI |

InChI=1S/C8H9N3O3/c9-6-4-10-8(11(12)13)3-7(6)14-5-1-2-5/h3-5H,1-2,9H2 |

InChI Key |

AYEFHFAPSAZHTN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=NC=C2N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-nitropyridin-3-amine typically involves multiple steps. One common method starts with the nitration of pyridine derivatives. For instance, pyridine N-oxide can be nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to yield 4-nitropyridine N-oxide. This intermediate can then be reacted with phosphorus trichloride to produce 4-nitropyridine .

To introduce the cyclopropoxy group, a nucleophilic substitution reaction can be employed. The 4-nitropyridine can be treated with cyclopropanol in the presence of a base to form 4-cyclopropoxy-6-nitropyridine. Finally, the amino group can be introduced at the 3-position through a substitution reaction with ammonia or an amine .

Industrial Production Methods

Industrial production of 4-Cyclopropoxy-6-nitropyridin-3-amine may involve continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of hot spots and undesired by-products .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-nitropyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.

Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Iron powder, hydrochloric acid.

Substitution: Ammonia, primary or secondary amines.

Major Products Formed

Reduction: 4-Cyclopropoxy-6-aminopyridin-3-amine.

Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

4-Cyclopropoxy-6-nitropyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-nitropyridin-3-amine depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with particular molecular targets. For example, derivatives of nitropyridines have been shown to inhibit thrombin, an enzyme involved in blood clotting . The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with target proteins, influencing their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Cyclopropoxy-6-nitropyridin-3-amine with structurally related pyridine derivatives, emphasizing substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

*Calculated based on substituent contributions; exact data unavailable in evidence.

Key Comparisons

Substituent Effects on Bioactivity The 6-chloro-3-nitro-N-isopropyl analog () demonstrates anticancer activity, attributed to its nitro group and chloro substituent. In contrast, the cyclopropoxy group in the target compound may improve lipophilicity and metabolic stability compared to chloro or methoxy groups. The 4-(4-methoxyphenyl) derivative () introduces steric bulk, which could hinder membrane permeability but improve selectivity for hydrophobic binding pockets. The cyclopropoxy group, being smaller than a methoxyphenyl ring, may offer a balance between lipophilicity and steric accessibility .

Physicochemical Properties

- Solubility : The 6-methoxy-4-methyl analog () exhibits variable solubility (very soluble to soluble), likely due to its methoxy and methyl groups. The cyclopropoxy group in the target compound is more lipophilic than methoxy, suggesting lower aqueous solubility but enhanced BBB penetration .

- Molecular Weight : The target compound (~210 g/mol) falls within the ideal range for drug-likeness (200–500 g/mol), unlike the simpler 6-nitropyridin-3-amine (139 g/mol), which may lack sufficient complexity for therapeutic applications .

Synthetic Accessibility

- The 6-chloro-3-nitro compound () is synthesized via nucleophilic substitution (isopropylamine reacting with dichloromethane-solubilized pyridine), a method adaptable to the target compound by substituting chloride with cyclopropoxide .

- The 4-(4-methoxyphenyl) analog () achieves high yields (84–89%) through optimized coupling reactions, suggesting that similar strategies (e.g., Suzuki-Miyaura coupling) could be applied to introduce the cyclopropoxy group .

Structural and Electronic Features

- The nitro group common to all compounds acts as a hydrogen-bond acceptor and electron-withdrawing group, influencing reactivity and binding interactions. In the target compound, the 6-nitro group’s position may enhance π-stacking interactions compared to 3-nitro derivatives .

- The cyclopropoxy group introduces ring strain, which can increase reactivity or conformational rigidity compared to unstrained substituents like methoxy or methyl .

Q & A

Q. What are the recommended synthetic routes for 4-Cyclopropoxy-6-nitropyridin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves introducing the cyclopropoxy group via nucleophilic substitution on a pre-functionalized pyridine scaffold. For example, a nitro group at position 6 and an amine at position 3 can be stabilized during cyclopropoxylation. Optimization includes controlling temperature (reflux conditions), solvent polarity (DMF or acetonitrile), and catalyst selection (e.g., K₂CO₃ for deprotonation). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity. Similar protocols for nitro-pyridine derivatives are described in triazine and quinazoline syntheses .

Q. How can researchers confirm the structural identity and purity of 4-Cyclopropoxy-6-nitropyridin-3-amine?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions and coupling patterns (e.g., cyclopropoxy protons appear as distinct multiplets). Elemental analysis (C, H, N) confirms stoichiometry, while HPLC-MS detects impurities. For crystalline samples, single-crystal X-ray diffraction (via SHELX or ORTEP-III ) resolves bond lengths/angles. Cross-referencing experimental data with computational predictions (DFT-optimized structures) minimizes misassignment risks .

Q. Which solvents are optimal for solubility studies of nitro-substituted pyridine derivatives like 4-Cyclopropoxy-6-nitropyridin-3-amine?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) or alcohols (methanol, ethanol) are preferred due to the compound’s nitro and amine groups. Temperature-dependent solubility can be modeled using the modified Apelblat equation or λh equation , as demonstrated for 6-chloropyridazin-3-amine . Experimental protocols involve gravimetric or UV-Vis methods at controlled temperatures (298–343 K).

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental spectroscopic data for 4-Cyclopropoxy-6-nitropyridin-3-amine?

- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces unaccounted for in gas-phase DFT calculations. Validate by:

Q. What strategies improve the regioselective introduction of the cyclopropoxy group during synthesis?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Strategies include:

Q. How can thermodynamic parameters from solubility data inform crystallization protocols?

- Methodological Answer : Van’t Hoff analysis of solubility vs. temperature yields ΔH° (enthalpy) and ΔS° (entropy) of dissolution. Positive ΔH° indicates endothermic dissolution, favoring higher temperatures for solubility. Use Apelblat modeling to predict optimal crystallization conditions (e.g., antisolvent addition rates). For polymorph control, correlate Gibbs free energy (ΔG°) with solvent polarity indices.

Data Contradiction Analysis

Q. How to address inconsistent NMR spectra of 4-Cyclopropoxy-6-nitropyridin-3-amine across research groups?

- Methodological Answer : Variations may stem from:

- Solvent deuteration effects (e.g., DMSO-d₆ vs. CDCl₃).

- Dynamic proton exchange (amine protons in D₂O).

- Impurity masking (e.g., residual solvents in ¹H NMR).

Mitigate by standardizing solvent systems, reporting acquisition parameters (e.g., 500 MHz vs. 300 MHz), and using 2D NMR (HSQC, HMBC) for unambiguous assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.